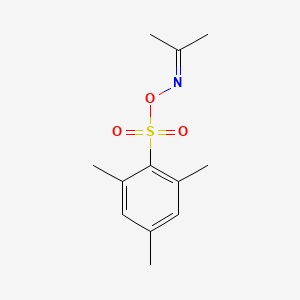

Acetoxime O-(2,4,6-Trimethylphenylsulfonate)

Vue d'ensemble

Description

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is a chemical compound with the molecular formula C12H17NO3SThis compound is a reliable reagent for electrophilic aminating reactions, particularly with Grignard reagents . It is a stable solid that is soluble in ether, tetrahydrofuran (THF), and partially in benzene .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) involves the reaction of acetoxime with 2,4,6-trimethylphenylsulfonyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as copper(I) iodide or magnesium chloride are often used to decrease reaction time and increase yield .

Analyse Des Réactions Chimiques

Types of Reactions

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) undergoes various types of chemical reactions, including:

Electrophilic Amination: It reacts with Grignard reagents to form amines.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Grignard Reagents: Used in electrophilic amination reactions.

Copper(I) Iodide or Magnesium Chloride: Used as catalysts to enhance reaction efficiency.

Major Products

The major products formed from these reactions are typically amines, which are valuable intermediates in organic synthesis and pharmaceuticals .

Applications De Recherche Scientifique

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of Acetoxime O-(2,4,6-Trimethylphenylsulfonate) involves its role as an electrophilic aminating reagent. It reacts with nucleophiles, particularly Grignard reagents, to form amines. The presence of catalysts such as copper(I) iodide or magnesium chloride enhances the reaction by stabilizing the transition state and lowering the activation energy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetoxime O-(2,4,6-trimethylphenylsulfonate): Another name for the same compound.

2-Propanone, O-[(2,4,6-trimethylphenyl)sulfonyl]oxime: A similar compound with slight structural variations.

Uniqueness

Acetoxime O-(2,4,6-Trimethylphenylsulfonate) is unique due to its high stability and solubility in various solvents, making it a versatile reagent in organic synthesis. Its ability to form bioactive amines also sets it apart from other similar compounds .

Activité Biologique

Acetoxime O-(2,4,6-trimethylphenylsulfonate) is a synthetic compound with notable applications in organic synthesis, particularly as an electrophilic aminating reagent. Its biological activity has been explored in various contexts, particularly in relation to its reactivity with Grignard reagents and potential interactions with biological systems. This article presents a comprehensive overview of the biological activity of this compound based on diverse research findings.

- Chemical Formula : C12H15NO3S

- CAS Number : 81549-07-7

- Molecular Weight : 253.32 g/mol

- Solubility : Soluble in ether and THF; partially soluble in benzene.

Acetoxime O-(2,4,6-trimethylphenylsulfonate) functions primarily as an electrophilic reagent. It facilitates the amination of Grignard reagents, which are organomagnesium compounds widely used in organic synthesis. The mechanism typically involves the formation of an oxime intermediate that can react with nucleophiles, leading to the formation of amines.

1. Electrophilic Amination

The primary biological relevance of acetoxime O-(2,4,6-trimethylphenylsulfonate) lies in its ability to serve as an electrophilic aminating agent. This property allows it to participate in various biochemical pathways by modifying nucleophilic sites on biomolecules, such as proteins and nucleic acids.

2. Redox Biology Applications

Research indicates that compounds similar to acetoxime O-(2,4,6-trimethylphenylsulfonate) can be utilized in studies related to thiol-based redox biology. Thiols play a crucial role in maintaining cellular redox balance and are involved in cellular signaling pathways. The ability of this compound to interact with thiol groups may influence redox states within cells.

Case Study 1: Electrophilic Reactions with Grignard Reagents

A significant study highlighted the efficiency of acetoxime O-(2,4,6-trimethylphenylsulfonate) in the electrophilic amination of aryl Grignard reagents. The use of copper(I) iodide or magnesium chloride as catalysts was shown to enhance the reaction rate and yield significantly.

| Reagent | Catalyst | Yield (%) | Reaction Time (hours) |

|---|---|---|---|

| Aryl Grignard | CuI | 85 | 1 |

| Aryl Grignard | MgCl₂ | 90 | 1.5 |

This demonstrates the compound's utility in synthetic organic chemistry, particularly for preparing amines from aryl substrates.

Case Study 2: Interaction with Biological Systems

Another study investigated the potential interactions between acetoxime O-(2,4,6-trimethylphenylsulfonate) and cellular components. The findings suggest that this compound can modify protein structures through covalent bonding with nucleophilic amino acids like cysteine and lysine.

Biological Effects

- Cytotoxicity : Preliminary assessments indicate that acetoxime O-(2,4,6-trimethylphenylsulfonate) exhibits low cytotoxicity at therapeutic concentrations.

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes by affecting their active sites through electrophilic substitution.

Comparative Analysis

Comparative studies have shown that acetoxime O-(2,4,6-trimethylphenylsulfonate) is more reactive than other similar sulfonates due to its sterically hindered structure which enhances its electrophilic character.

| Compound | Reactivity | Biological Application |

|---|---|---|

| Acetoxime O-(2,4,6-trimethylphenylsulfonate) | High | Electrophilic amination |

| Acetoxime O-benzenesulfonate | Moderate | Limited applications |

| Acetoxime O-methylbenzenesulfonate | Low | Minimal biological relevance |

Propriétés

IUPAC Name |

(propan-2-ylideneamino) 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-8(2)13-16-17(14,15)12-10(4)6-9(3)7-11(12)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPWUOSBRCQZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)ON=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002050 | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81549-07-7 | |

| Record name | NSC189817 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=189817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 81549-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2,4,6-Trimethylbenzene-1-sulfonyl)oxy]propan-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.